molecular formula C8H10N2O2S B1412685 Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate CAS No. 1256806-74-2

Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate

Cat. No.: B1412685
CAS No.: 1256806-74-2
M. Wt: 198.24 g/mol
InChI Key: QYDYYMJQZBBJKZ-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.

Biochemical Analysis

Biochemical Properties

Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound may bind to the active site of enzymes, altering their catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, leading to conformational changes that either inhibit or enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA or nuclear proteins to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or receptor antagonism, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYYMJQZBBJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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